molecular formula C9H14N4 B13337963 N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine

N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine

Cat. No.: B13337963
M. Wt: 178.23 g/mol
InChI Key: VIKMWCQJSAZNAE-UHFFFAOYSA-N
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Description

N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine: is a compound that belongs to the class of heterocyclic amines It features a pyrimidine ring substituted with a pyrrolidine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Pyrimidine Ring Formation: The pyrimidine ring is usually constructed via condensation reactions involving diamines and carbonyl compounds.

    Coupling Reaction: The final step involves coupling the pyrrolidine and pyrimidine rings. This can be achieved through nucleophilic substitution reactions where the pyrrolidine nitrogen attacks an electrophilic carbon on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine: Contains a pyrazine ring instead of a pyrimidine ring.

    N-methyl-N-(pyrrolidin-3-yl)triazine-2-amine: Features a triazine ring in place of the pyrimidine ring.

Uniqueness

N-methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of the pyrrolidine and pyrimidine rings, which can confer distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C9H14N4/c1-13(8-3-6-10-7-8)9-11-4-2-5-12-9/h2,4-5,8,10H,3,6-7H2,1H3

InChI Key

VIKMWCQJSAZNAE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)C2=NC=CC=N2

Origin of Product

United States

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